molecular formula C14H13BrN2O2 B13233049 3-[1-(3-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

3-[1-(3-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Cat. No.: B13233049
M. Wt: 321.17 g/mol
InChI Key: UXQKRISVAYBACA-UHFFFAOYSA-N
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Description

3-[1-(3-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to a piperidinone ring, which is further connected to a propanenitrile moiety

Preparation Methods

The synthesis of 3-[1-(3-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the piperidinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide.

    Attachment of the propanenitrile moiety: This can be done through a nucleophilic substitution reaction where a nitrile group is introduced to the piperidinone ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

3-[1-(3-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperidine derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[1-(3-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(3-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets.

Comparison with Similar Compounds

3-[1-(3-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can be compared with other similar compounds, such as:

    3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: This compound has a similar structure but with the bromine atom positioned at the 2-position of the phenyl ring.

    3-[1-(4-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: This compound has the bromine atom at the 4-position of the phenyl ring.

    3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: This compound has a chlorine atom instead of a bromine atom at the 3-position of the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which may differ from those of its analogs.

Properties

Molecular Formula

C14H13BrN2O2

Molecular Weight

321.17 g/mol

IUPAC Name

3-[1-(3-bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C14H13BrN2O2/c15-10-3-1-4-11(9-10)17-8-2-5-12(14(17)19)13(18)6-7-16/h1,3-4,9,12H,2,5-6,8H2

InChI Key

UXQKRISVAYBACA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC(=CC=C2)Br)C(=O)CC#N

Origin of Product

United States

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